3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, a pyridazine ring, and a piperazine ring, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine
- 3-(1H-pyrazol-1-yl)-6-(pyridin-4-yl)pyridazine
- 3-(1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine
Uniqueness
What sets 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine apart from similar compounds is its unique combination of functional groups, which allows for a broader range of chemical modifications and applications. Its structural complexity also provides distinct binding properties and reactivity profiles, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
3-pyrazol-1-yl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-6-19-24(9-1)17-3-2-16(20-21-17)23-12-10-22(11-13-23)14-15-4-7-18-8-5-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITQTZDPYVACIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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